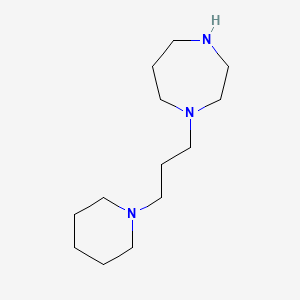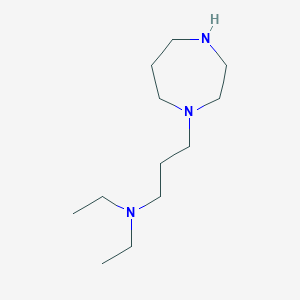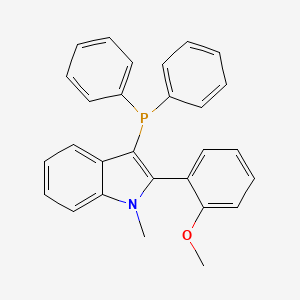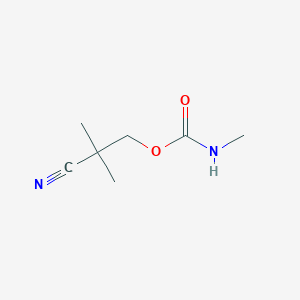
4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% (4F3MPMB) is a fluorinated organic compound that is widely used in scientific research. It is a colorless liquid with a boiling point of 107°C and a melting point of -97°C. 4F3MPMB has a variety of applications in organic chemistry, including as a starting material for synthesizing other compounds and as a reagent for chemical reactions. In addition, 4F3MPMB is used in scientific research for its biochemical and physiological effects.
科学研究应用
4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% is used in scientific research for a variety of applications. It is used as a reagent for chemical reactions, such as the synthesis of other compounds. It is also used as a starting material for organic synthesis. In addition, 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% is used in scientific research for its biochemical and physiological effects. It has been used to study the effects of fluorinated compounds on the human body, as well as to study the effects of fluorinated compounds on enzymes and other proteins.
作用机制
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% is not fully understood. It is believed that the compound binds to proteins and enzymes in the body, which can lead to changes in their activity. It is also believed that the compound can interact with other compounds in the body, leading to changes in their activity. In addition, 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% may interact with cell membranes, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% are not fully understood. However, it is believed that the compound can bind to proteins and enzymes in the body, leading to changes in their activity. It is also believed that the compound can interact with other compounds in the body, leading to changes in their activity. In addition, 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% may interact with cell membranes, leading to changes in their structure and function.
实验室实验的优点和局限性
4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, making it an attractive option for researchers. In addition, the compound is relatively stable and has a low boiling point, making it easy to handle and store. Furthermore, the compound is soluble in most organic solvents, making it easy to use in reactions.
However, there are some limitations to using 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% in laboratory experiments. The compound is highly toxic and can be harmful if inhaled or ingested. In addition, the compound is volatile and can easily evaporate, making it difficult to handle and store. Finally, the compound is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
There are a number of potential future directions for 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97%. One potential direction is to further study the biochemical and physiological effects of the compound. Another potential direction is to develop new methods for synthesizing the compound. In addition, there is potential to study the interactions between 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% and other compounds, and to develop new applications for the compound in scientific research. Finally, there is potential to develop new methods for handling and storing the compound, as well as to develop new methods for using the compound in laboratory experiments.
合成方法
4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% is typically synthesized through an alkylation reaction, which involves the reaction of an alkyl halide with a base or an alcohol. The alkyl halide is reacted with a base such as sodium hydroxide or potassium hydroxide, or with an alcohol such as methanol or ethanol. The reaction is typically carried out in a solvent such as ethanol or isopropanol. The reaction can be catalyzed by a Lewis acid such as boron trifluoride or aluminum chloride. The reaction typically proceeds in two steps: the first step is a nucleophilic substitution reaction in which the alkyl halide is replaced by the base or alcohol, and the second step is an elimination reaction in which the product is formed.
属性
IUPAC Name |
1-fluoro-2-methyl-4-(3-methylbut-3-enyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F/c1-9(2)4-5-11-6-7-12(13)10(3)8-11/h6-8H,1,4-5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKJOQUHVTYDHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6329383.png)

![1-[(2-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6329419.png)

![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)




